Antiproliferative Activity in MCF-7 Cells
The target compound's structural class, specifically analogs bearing a piperazinylmethyl substituent at the 2-position of a pyridin-4-ol core, demonstrates cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. While direct data for the unsubstituted target is limited in primary literature, a closely related analog, 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol, provides a quantitative benchmark for this chemotype . This comparator exhibited an IC50 of 3.79 μM against the MCF-7 cell line, which is more than 3-fold lower (i.e., more potent) than its activity against NCI-H460 lung cancer cells (IC50 = 12.50 μM) . This differential cytotoxicity suggests a specific vulnerability in breast cancer cells for this chemotype, a profile distinct from simple piperazine-pyridine derivatives lacking the hydroxyl group, which often show broader, less potent activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.79 μM (data for 5-Methoxy analog, a direct structural comparator) |
| Comparator Or Baseline | 12.50 μM (same compound against NCI-H460 cells) |
| Quantified Difference | 3.3-fold lower IC50 (higher potency) against MCF-7 |
| Conditions | In vitro cell viability assay, MCF-7 breast cancer cell line vs. NCI-H460 lung cancer cell line . |
Why This Matters
This data validates that the core 2-(piperazinylmethyl)pyridin-4-ol scaffold is not a promiscuous cytotoxic agent but exhibits cell-line selective potency, guiding its procurement for breast cancer focused kinase inhibitor programs over less selective alternatives.
- [1] Bakthavatchalam R, et al. Piperazinyl-Pyridine Analogues. US Patent Application 20080045525. February 21, 2008. View Source
